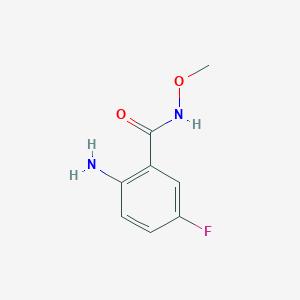
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate
Descripción general
Descripción
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is an organic compound with the molecular formula C15H21NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an indan-2-yl group, and the carboxyl group is esterified with tert-butyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate typically involves the reaction of indan-2-ylamine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .
Aplicaciones Científicas De Investigación
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The indan-2-yl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-1H-inden-2-yl)glycine tert-butyl ester
- tert-Butyl N-(indan-2-yl)glycinate
- tert-Butyl N-(2-indanyl)glycinate
Uniqueness
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is unique due to its specific structural features, such as the indan-2-yl group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)10-16-13-8-11-6-4-5-7-12(11)9-13/h4-7,13,16H,8-10H2,1-3H3 |
Clave InChI |
OWXXHQYNJUCJFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-benzamido-3-[(pyridin-2-yl)amino]prop-2-enoate](/img/structure/B8681756.png)
![2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide](/img/structure/B8681761.png)











